molecular formula C10H10ClNO3 B1392688 Ethyl 3-acetyl-5-chloro-2-pyridinecarboxylate CAS No. 1221791-87-2

Ethyl 3-acetyl-5-chloro-2-pyridinecarboxylate

Cat. No. B1392688
M. Wt: 227.64 g/mol
InChI Key: FRNOROCGPZNZEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 3-acetyl-5-chloro-2-pyridinecarboxylate is defined by its molecular formula, C10H10ClNO3. This indicates that it contains 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-acetyl-5-chloro-2-pyridinecarboxylate, such as its melting point, boiling point, and density, are not specified in the retrieved sources .

Scientific Research Applications

  • Cardiotonic Activity : A study by Mosti et al. (1993) reported on the synthesis and cardiotonic activity of esters related to Ethyl 3-acetyl-5-chloro-2-pyridinecarboxylate. These compounds demonstrated positive inotropic effects, suggesting potential applications in heart-related treatments.

  • Chemical Synthesis and Heterocycle Formation : Research by Bakulina et al. (2013) explored the cyclocondensation of ethyl 3,3-diaminoacrylate with derivatives of 5-acetyl-4-chloropyrimidines, leading to the formation of heterocyclic compounds. This has implications for the development of new chemical entities and synthetic pathways.

  • Potential Anticancer Agents : In a study by Temple et al. (1983), derivatives of Ethyl 3-acetyl-5-chloro-2-pyridinecarboxylate were synthesized and evaluated for their effects on cancer cell proliferation and survival in mice, indicating a potential role in anticancer therapies.

  • Chemotherapeutic Applications : The synthesis of Ethyl 3-acetyl-5-chloro-2-pyridinecarboxylate derivatives was studied by Balogh et al. (1980) with an emphasis on antimicrobial properties, highlighting its potential in developing new chemotherapeutic agents.

  • Vasodilation Properties : A study conducted by Girgis et al. (2008) focused on synthesizing new pyridinecarboxylate derivatives with potential vasodilation properties, suggesting potential applications in cardiovascular therapies.

  • Novel Synthetic Methods : The work of Devi and Perumal (2006) introduced an efficient synthesis route for highly functionalized pyrrolidines using ethyl 4-chloroacetoacetate, demonstrating the compound's utility in creating diverse chemical structures.

  • Pyrrole Synthesis and Derivatives : Research by Dawadi and Lugtenburg (2011) described the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrole-3-carboxylate and related derivatives, underlining its importance in the development of new pyrrole-based compounds.

  • Antihypertensive Activity : A study by Kumar and Mashelker (2006) synthesized novel Ethyl 3-acetyl-5-chloro-2-pyridinecarboxylate derivatives with potential antihypertensive activity, indicating its relevance in hypertension treatment.

Safety And Hazards

The safety and hazards associated with Ethyl 3-acetyl-5-chloro-2-pyridinecarboxylate are not specified in the retrieved sources .

properties

IUPAC Name

ethyl 3-acetyl-5-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-3-15-10(14)9-8(6(2)13)4-7(11)5-12-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNOROCGPZNZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-acetyl-5-chloro-2-pyridinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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